Cas no 2248316-79-0 (6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde)

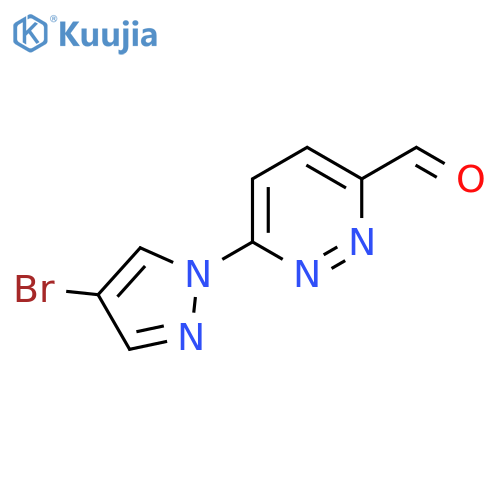

2248316-79-0 structure

商品名:6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde

6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde 化学的及び物理的性質

名前と識別子

-

- EN300-6508482

- 6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde

- 6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde

- 2248316-79-0

-

- インチ: 1S/C8H5BrN4O/c9-6-3-10-13(4-6)8-2-1-7(5-14)11-12-8/h1-5H

- InChIKey: YFPCCNJFOQSMEB-UHFFFAOYSA-N

- ほほえんだ: BrC1C=NN(C=1)C1=CC=C(C=O)N=N1

計算された属性

- せいみつぶんしりょう: 251.96467g/mol

- どういたいしつりょう: 251.96467g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 216

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7Ų

- 疎水性パラメータ計算基準値(XlogP): 0.6

6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6508482-0.05g |

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde |

2248316-79-0 | 95.0% | 0.05g |

$587.0 | 2025-03-14 | |

| Enamine | EN300-6508482-0.5g |

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde |

2248316-79-0 | 95.0% | 0.5g |

$671.0 | 2025-03-14 | |

| Enamine | EN300-6508482-2.5g |

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde |

2248316-79-0 | 95.0% | 2.5g |

$1370.0 | 2025-03-14 | |

| Enamine | EN300-6508482-0.1g |

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde |

2248316-79-0 | 95.0% | 0.1g |

$615.0 | 2025-03-14 | |

| Enamine | EN300-6508482-5.0g |

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde |

2248316-79-0 | 95.0% | 5.0g |

$2028.0 | 2025-03-14 | |

| Enamine | EN300-6508482-10.0g |

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde |

2248316-79-0 | 95.0% | 10.0g |

$3007.0 | 2025-03-14 | |

| Enamine | EN300-6508482-1.0g |

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde |

2248316-79-0 | 95.0% | 1.0g |

$699.0 | 2025-03-14 | |

| Enamine | EN300-6508482-0.25g |

6-(4-bromo-1H-pyrazol-1-yl)pyridazine-3-carbaldehyde |

2248316-79-0 | 95.0% | 0.25g |

$642.0 | 2025-03-14 |

6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde 関連文献

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

2248316-79-0 (6-(4-Bromopyrazol-1-yl)pyridazine-3-carbaldehyde) 関連製品

- 1394780-04-1(5,6-dichloro-N-methyl-N-(pyridin-3-yl)methylpyridine-3-sulfonamide)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量